

Albaconazole drug interaction CYP450 inhibition

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Compound Focus: Albaconazole

CAS No.: 187949-02-6

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Albaconazole CYP450 Inhibition Profile

The following table summarizes the key in vitro findings for **albaconazole** and its derivative, compound D2, regarding CYP450 inhibition and associated risks [1]:

Compound	Key CYP450 Inhibition Finding	Implied DDI Risk	Cardiac Safety (hERG)
Albaconazole derivative D2	Lower inhibitory activity against human CYP450 enzymes.	Low risk of Drug-Drug Interactions.	Lower inhibitory effect.
Albaconazole (general)	Data suggests a favorable pharmacokinetic and safety profile [2].	---	---

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of albaconazole's low CYP450 inhibition? A low potential for CYP450 inhibition is a highly desirable property in drug development. It suggests that **albaconazole** is less

likely to act as a "perpetrator" in drug-drug interactions, meaning it will not significantly alter the plasma concentrations of co-administered drugs that are metabolized by these enzymes. This allows for safer use in combination therapy, which is common in treating fungal infections in patients with other comorbidities [1] [3].

Q2: Which specific CYP450 enzymes are most critical for antifungal drug interactions? The most critical CYP450 enzymes for systemic drug metabolism are **CYP3A4** and **CYP2C19** [4]. CYP3A4 is the most abundant enzyme in the liver and metabolizes over 50% of all drugs. CYP2C19 is particularly relevant for the azole class, as it is the primary metabolizer of voriconazole, and its polymorphism significantly impacts drug exposure [5] [6].

Experimental Protocols: Assessing CYP450 Inhibition

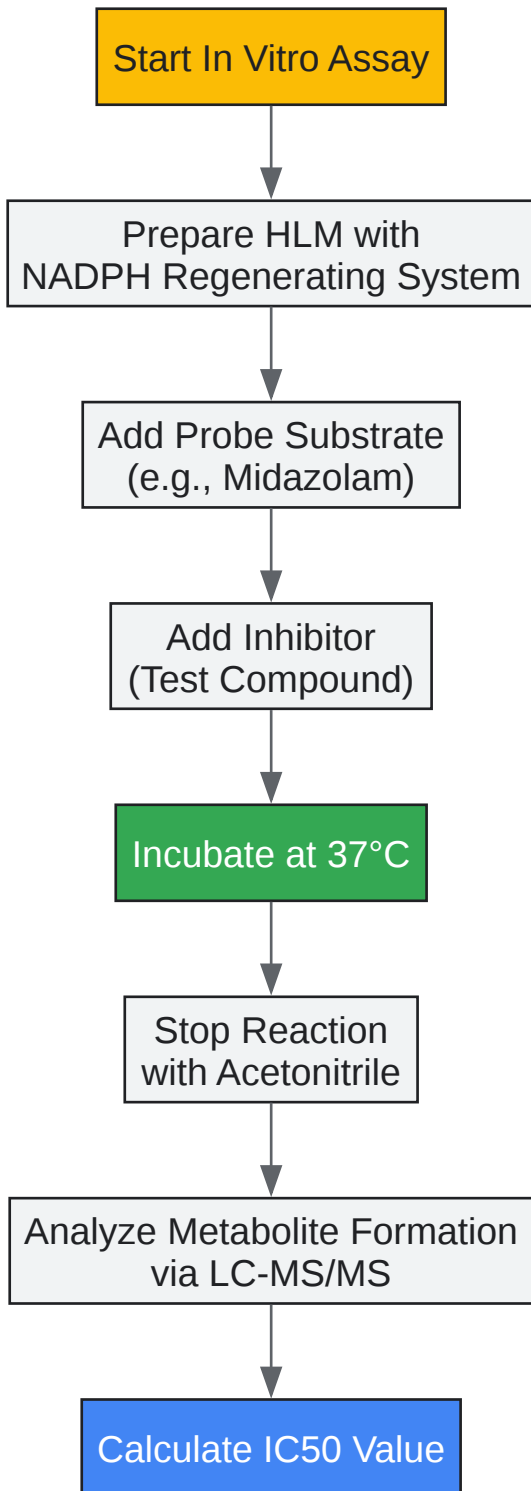
For researchers needing to validate or compare these findings, here are standard in vitro methodologies.

Protocol 1: IC50 Determination Using Human Liver Microsomes

This protocol is a standard approach for reversible inhibition screening [7] [3].

- **Objective:** To determine the concentration of a test compound that inhibits 50% of a specific CYP enzyme's activity (IC50).
- **Materials:**
 - Pooled Human Liver Microsomes (HLM)
 - Test compound (e.g., **albaconazole**) at various concentrations
 - CYP-specific probe substrate (e.g., Midazolam for CYP3A4, [S]-Mephenytoin for CYP2C19) [8]
 - Cofactor: NADPH regenerating system
 - Stop solution (e.g., acetonitrile)
 - LC-MS/MS for metabolite quantification
- **Method:**
 - **Incubation:** Incubate HLM with a range of test compound concentrations and a single, low concentration of the probe substrate (at or below its K_m value) in the presence of NADPH.
 - **Reaction Termination:** Stop the reaction at a predetermined time with an organic solvent.
 - **Analysis:** Quantify the formation of the specific metabolite for each CYP enzyme using LC-MS/MS.
 - **Calculation:** Plot the percentage of enzyme activity remaining against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC50 value.

The workflow for this competitive inhibition assay can be visualized as follows:



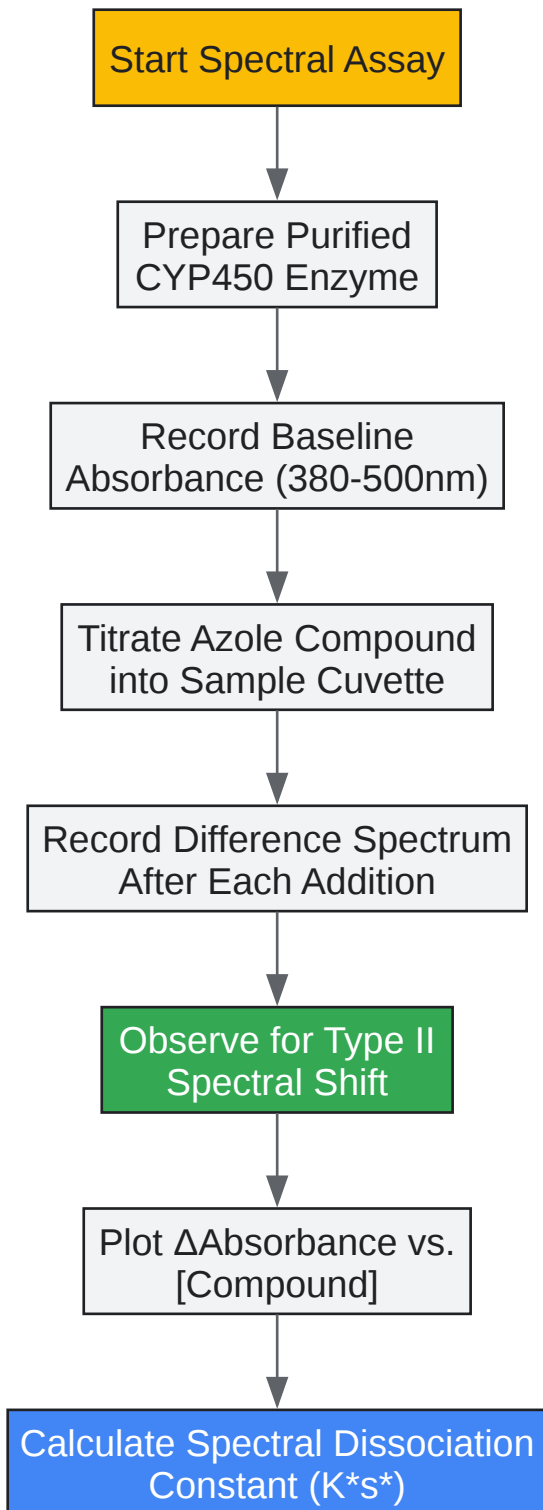
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Protocol 2: Spectral Binding Assay for Direct Heme Interaction

This protocol assesses the ability of an azole to bind directly to the CYP450 heme iron [7].

- **Objective:** To obtain a spectral dissociation constant (K_s) by measuring the spectral shift when a ligand binds to the heme iron.
- **Materials:**
 - Purified recombinant CYP450 enzyme (e.g., CYP3A4, CYP2C19)
 - Test azole compound
 - Spectrophotometer with tandem cuvettes
- **Method:**
 - **Baseline Scan:** Place the purified CYP450 enzyme in both sample and reference cuvettes. Record a baseline spectrum from 380 nm to 500 nm.
 - **Ligand Titration:** Titrate increasing concentrations of the test azole into the sample cuvette and an equal volume of buffer into the reference cuvette.
 - **Spectral Observation:** After each addition, record a difference spectrum (reduced vs. oxidized). Azole binding typically produces a characteristic Type II spectrum with a trough near 390 nm and a peak near 430 nm.
 - **Calculation:** Plot the absorbance difference ($\Delta A = A_{430nm} - A_{390nm}$) against the compound concentration. The K_s is the concentration at which half-maximal spectral change is observed.

The process for detecting this ligand-binding interaction is outlined below:



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